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Compound of Interest

Compound Name:
Methyl N-Boc-3-Oxopiperidine-4-

carboxylate

Cat. No.: B057499 Get Quote

An In-depth Technical Guide to the ¹³C NMR Data of Methyl N-Boc-3-Oxopiperidine-4-
carboxylate

For researchers, scientists, and professionals in drug development, understanding the

structural characteristics of key intermediates is paramount. Methyl N-Boc-3-Oxopiperidine-4-
carboxylate is a valuable building block in the synthesis of various pharmaceutical

compounds, including histamine H4 receptor antagonists and mGluR1 antagonists for migraine

treatment.[1] This guide provides a detailed overview of its ¹³C NMR data, crucial for its

characterization and quality control.

Predicted ¹³C NMR Spectral Data
While a definitive, experimentally verified ¹³C NMR spectrum for Methyl N-Boc-3-
Oxopiperidine-4-carboxylate is not readily available in the public domain, a reliable prediction

of the chemical shifts can be made by analyzing data from structurally similar compounds. The

following table summarizes the estimated ¹³C NMR chemical shifts. These estimations are

based on the known shifts for N-Boc protected piperidines and related β-keto esters.
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale/Comparison

C=O (Keto) 200-205

Characteristic range for a

ketone carbonyl carbon in a

six-membered ring.[2] For

comparison, the ketone

carbonyl in tert-butyl 4-

oxopiperidine-1-carboxylate is

observed in this region.

C=O (Ester) 167-170
Typical chemical shift for an

ester carbonyl carbon.[2]

C=O (Boc) ~155

The carbamate carbonyl of the

Boc protecting group

consistently appears around

this value in various N-Boc-

piperidine derivatives.[3]

C (Boc) ~80

The quaternary carbon of the

tert-butyl group in the Boc

protecting group is typically

found around 79-80 ppm.[3][4]

C-4 45-55

The α-carbon to the ester

carbonyl. Its chemical shift is

influenced by both the ketone

and the ester functionalities.

C-2, C-6 40-50

The carbons adjacent to the

nitrogen atom in the piperidine

ring. Their chemical shifts are

influenced by the Boc group. In

similar N-Boc piperidine

structures, these carbons

appear in this range.[4]

C-5 25-35
The methylene carbon in the

piperidine ring.
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CH₃ (Boc) ~28

The three equivalent methyl

carbons of the tert-butyl group

in the Boc protecting group are

consistently observed around

28 ppm.[3][4]

OCH₃ ~52

The methoxy carbon of the

methyl ester. For instance, the

OCH₃ in N-Boc-Piperidine-4-

carboxylic acid methyl ester is

reported at 51.7 ppm.[4]

Experimental Protocol for ¹³C NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹³C NMR spectrum of Methyl N-Boc-
3-Oxopiperidine-4-carboxylate.

1. Sample Preparation:

Accurately weigh approximately 10-20 mg of Methyl N-Boc-3-Oxopiperidine-4-
carboxylate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common

choice for similar compounds.[3][4]

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[2]

2. Instrument Setup:

The ¹³C NMR spectrum should be recorded on a spectrometer operating at a frequency of,

for example, 125 MHz.[3]

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity and obtain sharp NMR signals.[2]

3. Data Acquisition:

Acquire the carbon spectrum using a standard pulse sequence with proton decoupling to

simplify the spectrum and enhance sensitivity.[2]

Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans must be

acquired to achieve an adequate signal-to-noise ratio. The number of scans can range from

several hundred to several thousand depending on the sample concentration.

Set the receiver gain appropriately to avoid signal clipping.

4. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-

domain NMR spectrum.[2]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.[2]

Calibrate the chemical shift scale using the TMS signal at 0 ppm or the solvent residual peak

(e.g., CDCl₃ at 77.16 ppm).[3]

Assign the peaks in the spectrum to the corresponding carbon atoms in the molecule based

on the predicted chemical shifts and comparison with related compounds.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR

data.
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Workflow for NMR Spectroscopy Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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